molecular formula C10H12BrClN2O2 B1339031 tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate CAS No. 405939-59-5

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Cat. No.: B1339031
CAS No.: 405939-59-5
M. Wt: 307.57 g/mol
InChI Key: QRNAOYQNEWLLSK-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, and a tert-butyl carbamate group

Scientific Research Applications

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

    Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Agriculture: Explored as a potential agrochemical for pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

5-bromo-6-chloropyridine+tert-butyl chloroformatetert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate\text{5-bromo-6-chloropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-bromo-6-chloropyridine+tert-butyl chloroformate→tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF (dimethylformamide) as solvent.

    Hydrolysis: Aqueous HCl or NaOH.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Hydrolysis Products: The primary amine and carbon dioxide.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine and chlorine substituents can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. The carbamate group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
  • tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate

Comparison:

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate and tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate have similar structures but differ in the position of the bromine and chlorine atoms on the pyridine ring. This positional difference can significantly affect their chemical reactivity and biological activity.
  • tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate lacks the bromine substituent, which may result in different electronic properties and reactivity.

Conclusion

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and material science.

Properties

IUPAC Name

tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNAOYQNEWLLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464178
Record name tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405939-59-5
Record name tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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